4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylic acid
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Overview
Description
4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound features a fused ring system that includes both imidazole and indolizine rings, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of pyrrole and pyrazine rings, which are then subjected to cyclization reactions to form the desired fused ring system .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of catalysts and optimized reaction conditions would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and exerts its effects. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities, such as antimicrobial and anti-inflammatory properties.
Imidazole derivatives: These compounds share the imidazole ring and are known for their wide range of biological activities.
Uniqueness
4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylic acid is unique due to its fused ring system, which combines the properties of both imidazole and indolizine rings. This unique structure contributes to its diverse range of chemical reactions and biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylic acid |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)6-1-7-2-8-9(12-5-11-8)4-13(7)3-6/h5-7H,1-4H2,(H,11,12)(H,14,15) |
InChI Key |
DFVRVIYMMAJOBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3=C(CN2CC1C(=O)O)NC=N3 |
Origin of Product |
United States |
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